molecular formula C15H15NO B2777403 2-Propenamide,N-[1-(1-naphthalenyl)ethyl]- CAS No. 392304-10-8

2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-

Cat. No.: B2777403
CAS No.: 392304-10-8
M. Wt: 225.291
InChI Key: UHBGITYELMEWDQ-UHFFFAOYSA-N
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Description

2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a naphthalenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthyl ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve crystallization or distillation techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or alkoxides substituted products.

Scientific Research Applications

2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include signal transduction pathways, where the compound influences cellular responses by binding to its target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-[1-(2-naphthalenyl)ethyl]-
  • 2-Propenamide, N-[1-(3-naphthalenyl)ethyl]-
  • 2-Propenamide, N-[1-(4-naphthalenyl)ethyl]-

Uniqueness

2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-15(17)16-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBGITYELMEWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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